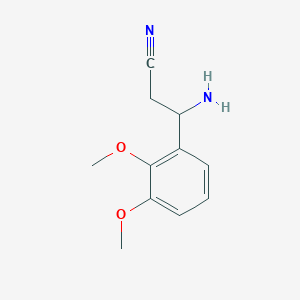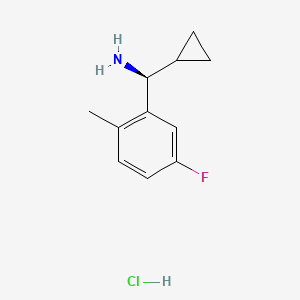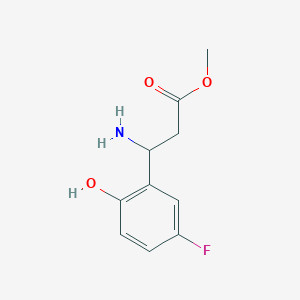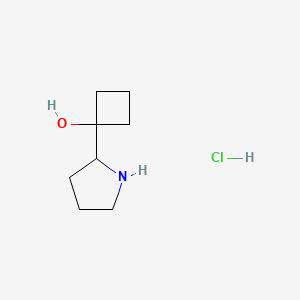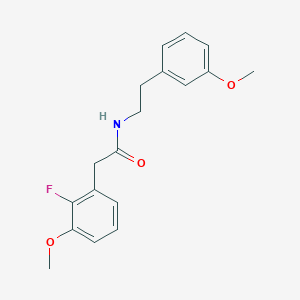
4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine is an organic compound with the molecular formula C11H24N2 It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with two methyl groups at the 3 and 5 positions and a butan-1-amine chain at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Methyl Groups:
Attachment of the Butan-1-amine Chain: The final step involves the attachment of the butan-1-amine chain to the piperidine ring, which can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-((3R,5S)-3,5-dimethylpiperidin-1-yl)butan-1-amine: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butan-1-amine chain, which confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C11H24N2 |
|---|---|
分子量 |
184.32 g/mol |
IUPAC名 |
4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]butan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10-7-11(2)9-13(8-10)6-4-3-5-12/h10-11H,3-9,12H2,1-2H3/t10-,11+ |
InChIキー |
LPCNLOZVHDWVKT-PHIMTYICSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CN(C1)CCCCN)C |
正規SMILES |
CC1CC(CN(C1)CCCCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


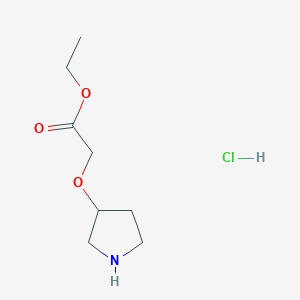
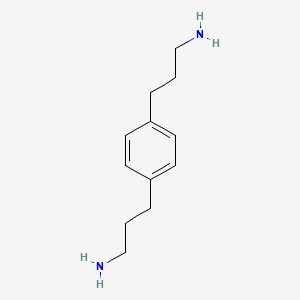

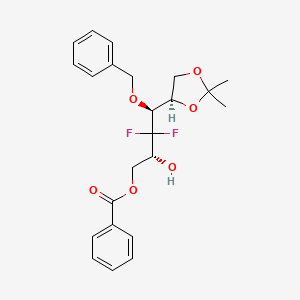
![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)
